Bienvenue dans la boutique en ligne BenchChem!

(3S)-4-amino-3-methylbutanoic acid

Neuroscience Enzyme Activation Chiral Pharmacology

(3S)-4-Amino-3-methylbutanoic acid (CAS 128112-22-1), also referred to as (S)-3-methyl-GABA or β-leucine, is a chiral β-amino acid and a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). It is classified as a non-proteinogenic amino acid in which the amino group resides on the β-carbon rather than the α-carbon.

Molecular Formula C5H11NO2
Molecular Weight 117.15
CAS No. 128112-22-1
Cat. No. B3229149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-4-amino-3-methylbutanoic acid
CAS128112-22-1
Molecular FormulaC5H11NO2
Molecular Weight117.15
Structural Identifiers
SMILESCC(CC(=O)O)CN
InChIInChI=1S/C5H11NO2/c1-4(3-6)2-5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1
InChIKeyCZGLBWZXGIAIBU-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Buy (3S)-4-Amino-3-methylbutanoic acid CAS 128112-22-1 – β-Amino Acid Building Block for Chiral Synthesis & GABA Transporter Research


(3S)-4-Amino-3-methylbutanoic acid (CAS 128112-22-1), also referred to as (S)-3-methyl-GABA or β-leucine, is a chiral β-amino acid and a structural analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) [1]. It is classified as a non-proteinogenic amino acid in which the amino group resides on the β-carbon rather than the α-carbon [1]. The compound possesses a single stereogenic center at the C3 position with a defined (S)-configuration and is primarily used as a chiral building block in medicinal chemistry and as a pharmacological probe for GABAergic systems.

Why Generic Substitution Fails for (3S)-4-Amino-3-methylbutanoic acid: Enantiomer-Specific Pharmacology of 3-Methyl-GABA Derivatives


Although the racemic mixture of 4-amino-3-methylbutanoic acid (3-methyl-GABA) and its (R)-enantiomer (CAS 1116-92-3) share the same molecular formula and GABAergic mechanism, they cannot be substituted for the (S)-enantiomer without altering pharmacological outcomes. The (R) and (S) isomers exhibit divergent potencies as activators of L-glutamic acid decarboxylase (GAD) [1], the rate-limiting enzyme in GABA biosynthesis. Furthermore, GAD activation by this compound class is explicitly stereoselective, meaning that any substitution of the (S)-form with the racemate or the (R)-enantiomer introduces uncontrolled variability in enzyme activation, confounding the interpretation of structure-activity relationship (SAR) studies and compromising batch-to-batch reproducibility in research [1]. Therefore, for studies requiring precise stereochemical control—such as GAD activation assays, GABA transporter binding experiments, and asymmetric synthesis—the specific (S)-enantiomer is irreplaceable.

Head-to-Head Quantitative Differentiation of (3S)-4-Amino-3-methylbutanoic acid (S-3-Methyl-GABA) Against In-Class Analogues


L-Glutamic Acid Decarboxylase (GAD) Activation: (S)- vs (R)-Enantiomer

The (R)-enantiomer of 3-methyl-GABA is a significantly more potent activator of purified pig brain GAD than the (S)-enantiomer. At a concentration of 2.5 mM, (R)-3-methyl-GABA increased GAD activity to 327% of basal levels, whereas (S)-3-methyl-GABA achieved only 170% activation. This demonstrates a 1.9-fold differential in maximal enzyme activation between the two enantiomers under identical assay conditions. The data directly establish that the (S)-enantiomer is the weaker GAD activator, making it essential for mechanistic studies requiring the less active stereoisomer as a control or for examining non-GAD-mediated effects of 3-alkyl-GABA analogues [1]. An independent database entry further confirms that GAD activation is stereoselective for the (R)-isomer relative to the (S)-isomer [2].

Neuroscience Enzyme Activation Chiral Pharmacology

GAD Activation Concentration-Response: (S)-Enantiomer vs. Racemate and Gabapentin

The GAD activation profile of (S)-3-methyl-GABA is distinct from both the racemate and gabapentin across a range of concentrations. At 1.0 mM, (S)-methyl-GABA activates GAD to 118% of basal levels, compared to 168% for (R,S)-racemic 3-methyl-GABA and 145% for gabapentin. This demonstrates that the (S)-enantiomer alone contributes minimally to the GAD activation observed with the racemate, and that its activation level falls below that of gabapentin, a structurally related clinical GABA analogue [1]. The data support the use of (S)-3-methyl-GABA as a low-GAD-activity reference compound when screening novel GABAergic agents in enzymological assays.

Neurochemistry Enzymology Anticonvulsant Screening

Adenylyl Cyclase 1 (ADCY1) Inhibitory Activity of (S)-3-Methyl-GABA: Negative Data vs. In-Class Reference

In a human adenylyl cyclase 1 (ADCY1) inhibition assay, (S)-3-methyl-GABA (tested as the hydrochloride salt) exhibited an IC50 greater than 55.69 µM, classifying it as inactive in this system . This negative result provides a critical selectivity profile: the compound does not potently engage ADCY1, a key enzyme in cAMP signaling. For researchers investigating GABAergic modulators, this establishes (S)-3-methyl-GABA as a clean scaffold with minimal off-target adenylate cyclase liability at relevant concentrations, differentiating it from other GABA analogues that may exhibit polypharmacology .

Cell Signaling cAMP Inhibitor Screening

Synthesis Yield Advantage: Chemoenzymatic Route Provides Both Enantiomers from Single Chiral Pool Intermediate

Andruszkiewicz, Barrett, and Silverman (1990) reported a chemoenzymatic synthesis yielding both (R)- and (S)-4-amino-3-methylbutanoic acids in high yields via enantioselective hydrolysis of dimethyl 3-methylglutarate with pig liver esterase (PLE) [1]. The method produces methyl (R)-3-methylglutarate as the key chiral intermediate, which can then be divergently converted to either the (R) or (S) enantiomer of the final amino acid [1]. This contrasts with alternative Ni(II)-catalyzed asymmetric routes that primarily target the (R)-enantiomer and are not optimized for (S)-enantiomer production [2]. For procurement purposes, the availability of both enantiomers via a single validated enzymatic resolution pathway ensures consistent stereochemical fidelity and supply chain resilience.

Asymmetric Synthesis Chemoenzymatic Process Chemistry

Best Application Scenarios for (3S)-4-Amino-3-methylbutanoic acid: From Stereochemical Controls to GABAergic Probe Development


Negative Control / Low-Activity Stereoisomer in GAD Activation Assays

Use (S)-3-methyl-GABA (CAS 128112-22-1) as the low-activity stereoisomer control when the (R)-enantiomer (327% GAD activation at 2.5 mM) serves as the high-activity probe [1]. The 1.9-fold difference in maximal GAD activation (170% vs. 327%) allows researchers to attribute observed effects specifically to the stereochemistry of the 3-methyl substituent, thereby strengthening SAR conclusions for novel anticonvulsant candidates targeting GAD. This is directly supported by the head-to-head GAD activation data in Section 3.

Chiral Building Block for Asymmetric Synthesis of β-Amino Acid-Containing Peptidomimetics and Gliptin Intermediates

Employ the (S)-enantiomer as a chiral pool starting material for the construction of β-amino acid scaffolds in peptidomimetic drug discovery. The chemoenzymatic synthesis route [1] demonstrates that the stereochemistry at C3 is established early via pig liver esterase-mediated resolution, providing a scalable entry point to enantiopure β-amino acids. This is particularly relevant for synthesizing sitagliptin-analogue intermediates where the β-amino acid stereochemistry is critical for dipeptidyl peptidase-4 (DPP-4) inhibitory activity [2].

Selective GABAergic Probe for Non-GAD Mediated Anticonvulsant Mechanisms

Leverage the fact that (S)-3-methyl-GABA exhibits negligible GAD activation (118% at 1.0 mM) and minimal ADCY1 inhibition (IC50 > 55.69 µM) [1][2] to test GAD-independent anticonvulsant hypotheses. In comparative screenings against gabapentin or valproate, the (S)-enantiomer serves as a clean baseline to deconvolve GABA-T activation or GABA transporter-mediated effects from GAD-dependent pharmacology.

Stereochemical Calibration Standard for Chiral HPLC and NMR Method Development

Utilize the (3S)-enantiomer as a reference standard for developing chiral HPLC methods to separate the (R) and (S) enantiomers of 4-amino-3-methylbutanoic acid. The published NMR spectra [1] and the known specific rotation provide foundational data for method validation. The compound's well-defined stereochemistry and commercial availability from multiple vendors [2] make it suitable for routine analytical calibration.

Quote Request

Request a Quote for (3S)-4-amino-3-methylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.